molecular formula C17H11FN2OS B2655466 4-(2-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one CAS No. 691873-13-9

4-(2-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one

Cat. No. B2655466
CAS RN: 691873-13-9
M. Wt: 310.35
InChI Key: BOBUEKYDHRZMRK-UHFFFAOYSA-N
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Description

The compound “4-(2-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a thioxo group, a tetrahydroindeno group, and a pyrimidinone group . These groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluorophenyl group could participate in electrophilic aromatic substitution reactions, while the thioxo group could be involved in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and NMR spectra, would be determined by its molecular structure .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones, including compounds similar to the one , involves aza-Wittig and annulation reactions. These compounds have shown inhibition activities against certain fungal pathogens, highlighting their potential as fungicidal agents (Ren et al., 2007). Similarly, Biginelli condensation reactions involving fluorinated esters and diketones have been employed to create diverse pyrimidinone derivatives with potential biological activities (Saloutin et al., 2000).

Biological Activities

Research into indeno[1,2-d]pyrimidinone derivatives synthesized through one-pot cyclocondensation reactions revealed compounds with antimicrobial activities against gram-negative and gram-positive bacteria, emphasizing the pharmaceutical significance of these molecules (Dabholkar et al., 2012). Additionally, manganese complexes of pyrano[2,3-d]pyrimidine derivatives have been investigated for their anticancer and antimicrobial properties, showcasing the therapeutic potential of these compounds (El-Shwiniy et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with specific biological targets to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be evaluated through laboratory testing .

Future Directions

The future research directions for this compound could involve further studies to elucidate its properties, potential uses, and mechanisms of action. This could include in-depth studies of its synthesis, structure, reactivity, and biological activity .

properties

IUPAC Name

4-(2-fluorophenyl)-2-sulfanylidene-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2OS/c18-12-8-4-3-7-11(12)15-13-14(19-17(22)20-15)9-5-1-2-6-10(9)16(13)21/h1-8,15H,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBUEKYDHRZMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=S)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one

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